2-(4-(But-2-ynoyl)piperazin-1-yl)-N-(m-tolyl)acetamide
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Overview
Description
2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a piperazine ring and a but-2-ynoyl group, contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE typically involves the reaction of piperazine derivatives with acylating agents. One common method involves the reaction of 1-(3-methylphenyl)acetyl chloride with 4-(but-2-ynoyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cognitive function .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide
- Norfloxacin-thiazolidinedione hybrids
Uniqueness
2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE stands out due to its unique combination of a piperazine ring and a but-2-ynoyl group, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C17H21N3O2 |
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Molecular Weight |
299.37 g/mol |
IUPAC Name |
2-(4-but-2-ynoylpiperazin-1-yl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C17H21N3O2/c1-3-5-17(22)20-10-8-19(9-11-20)13-16(21)18-15-7-4-6-14(2)12-15/h4,6-7,12H,8-11,13H2,1-2H3,(H,18,21) |
InChI Key |
PCXRLOHLOSXDDF-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N1CCN(CC1)CC(=O)NC2=CC=CC(=C2)C |
Origin of Product |
United States |
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